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Compound of Interest

Compound Name: N-Arachidonoyl glycine

Cat. No.: B109906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and physiological activities of

two prominent endogenous lipid signaling molecules: N-Arachidonoyl glycine (NAG) and N-

arachidonoylethanolamine (anandamide or AEA). By presenting key experimental data in a

structured format, this document aims to facilitate a deeper understanding of their distinct

pharmacological profiles and potential as therapeutic targets.

Introduction
Anandamide (AEA) is a well-characterized endocannabinoid that plays a crucial role in a

variety of physiological processes, including pain, mood, and appetite, primarily through its

interaction with cannabinoid receptors CB1 and CB2.[1][2] N-Arachidonoyl glycine (NAG), a

metabolite of anandamide, has emerged as a signaling molecule in its own right, exhibiting

distinct receptor affinities and biological effects.[3] This guide delves into a comparative

analysis of their receptor binding, enzymatic degradation, and functional activities, supported

by experimental data.

Receptor Binding and Functional Potency
The primary distinction between AEA and NAG lies in their receptor interaction profiles. While

AEA is a well-established agonist for CB1 and CB2 receptors, NAG displays negligible affinity

for these classical cannabinoid receptors.[1] Instead, NAG has been identified as a potent
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agonist of the orphan G protein-coupled receptor GPR18.[4] Both molecules have also been

shown to interact with GPR55.[1][5]

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Anandamide and

N-Arachidonoyl Glycine

Ligand Receptor Ki (nM) EC50 (nM)

Anandamide (AEA) CB1 89[1] 31[1]

CB2 371[1] 27[1]

GPR55 - 18[1]

GPR18 -
Agonist activity

reported[6]

TRPV1 pKi = 5.68[1] -

N-Arachidonoyl

Glycine (NAG)
CB1 > 10,000 -

CB2
No significant

activity[7]
-

GPR18 - 44.5[4]

GPR55 -
Agonist activity

reported[5]

Note: Ki values represent the binding affinity, where a lower value indicates higher affinity.

EC50 values represent the concentration of a ligand that induces a response halfway between

the baseline and maximum, with lower values indicating greater potency. Dashes indicate that

data was not available in the reviewed sources.

Signaling Pathways
The differential receptor activation by AEA and NAG leads to the engagement of distinct

downstream signaling cascades. AEA's activation of CB1 and CB2 receptors, which are Gi/o-

coupled, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and
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activation of mitogen-activated protein kinase (MAPK) pathways. In contrast, NAG's primary

target, GPR18, has been shown to couple to Gi/o proteins and can stimulate MAPK activity and

induce cellular migration.[8]
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Figure 1: Simplified signaling pathways of Anandamide and N-Arachidonoyl glycine.

Enzymatic Degradation
Both anandamide and N-arachidonoyl glycine are metabolized by fatty acid amide hydrolase

(FAAH), however, their susceptibility to hydrolysis differs significantly. Anandamide is a

preferred substrate for FAAH and is rapidly degraded, which terminates its signaling.[9][10] In

contrast, NAG is a less efficacious substrate for FAAH, and can also act as an inhibitor of

anandamide hydrolysis, thereby potentially prolonging the effects of anandamide.[11][12]

Table 2: Enzymatic Degradation by Fatty Acid Amide Hydrolase (FAAH)

Ligand Enzyme Km Vmax
Relative
Hydrolysis
Rate

Anandamide

(AEA)
FAAH

25.3 ± 14.2

µM[13]

0.29 ± 0.13

nmol/mg/min[13]
Rapid

N-Arachidonoyl

Glycine (NAG)
FAAH - -

Slower than

AEA[3]
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Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate

is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax

represents the maximum rate of reaction. Dashes indicate that specific quantitative data was

not available in the reviewed sources.
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Figure 2: Comparative metabolism by Fatty Acid Amide Hydrolase (FAAH).

Functional Activity: Vasorelaxation
Both anandamide and N-arachidonoyl glycine have been demonstrated to induce

vasorelaxation in arterial preparations, a key physiological response with therapeutic

implications. However, the potency and underlying mechanisms of their vasodilatory effects

differ.

Table 3: Vasorelaxant Effects in Rat Mesenteric Arteries
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Ligand pEC50 Rmax (%)
Endothelium-
Dependence

Anandamide (AEA) 6.24 ± 0.06[14] 89.4 ± 2.2[14] Partial

N-Arachidonoyl

Glycine (NAG)
5.7 ± 0.2[15] 98 ± 1[15] Predominantly

Note: pEC50 is the negative log of the EC50 value, with a higher value indicating greater

potency. Rmax is the maximum relaxation response observed.
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Figure 3: General experimental workflow for vasorelaxation assays.

Experimental Protocols
Receptor Binding Assay (HEK293 Cells)
This protocol outlines a general procedure for determining the binding affinity of ligands to

specific receptors expressed in Human Embryonic Kidney (HEK293) cells.

Cell Culture and Transfection:

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% fetal bovine serum and antibiotics.

Cells are transiently transfected with a plasmid encoding the receptor of interest (e.g.,

CB1, CB2, GPR18, or GPR55) using a suitable transfection reagent (e.g., Lipofectamine).

Cells are typically harvested 24-48 hours post-transfection.

Membrane Preparation:
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Harvested cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed

in a hypotonic buffer.

The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

The supernatant is then subjected to high-speed centrifugation to pellet the cell

membranes.

The membrane pellet is resuspended in a binding buffer and protein concentration is

determined using a standard assay (e.g., Bradford assay).

Competition Binding Assay:

Membrane preparations are incubated with a constant concentration of a radiolabeled

ligand (e.g., [³H]CP-55,940 for cannabinoid receptors) and increasing concentrations of

the unlabeled competitor ligand (AEA or NAG).

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period

(e.g., 60-90 minutes) to reach equilibrium.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

agonist.

Separation and Detection:

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The filters are washed with ice-cold binding buffer to remove any non-specifically bound

radioligand.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis:

The data are analyzed using non-linear regression to determine the IC50 value (the

concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay
(Fluorometric)
This protocol describes a common method for measuring FAAH activity using a fluorogenic

substrate.

Enzyme Source Preparation:

FAAH can be obtained from recombinant sources or from tissue homogenates (e.g., rat

liver or brain) or cell lysates known to express the enzyme.

The protein concentration of the enzyme preparation is determined.

Assay Procedure:

The assay is typically performed in a 96-well plate format.

The reaction mixture contains the FAAH enzyme preparation in an appropriate assay

buffer (e.g., Tris-HCl, pH 9.0).

The reaction is initiated by the addition of a fluorogenic FAAH substrate (e.g.,

arachidonoyl-7-amino-4-methylcoumarin amide).

The plate is incubated at 37°C.

Fluorescence Measurement:

The hydrolysis of the substrate by FAAH releases a fluorescent product (7-amino-4-

methylcoumarin), which can be detected using a fluorescence plate reader.

Fluorescence is measured kinetically over time at an excitation wavelength of ~360 nm

and an emission wavelength of ~465 nm.

Data Analysis:
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The rate of the enzymatic reaction is determined from the linear portion of the

fluorescence versus time plot.

For inhibitor studies (e.g., with NAG), the assay is performed in the presence of varying

concentrations of the inhibitor, and the IC50 value is determined.

For determining kinetic parameters (Km and Vmax), the assay is performed with varying

concentrations of the substrate (e.g., anandamide), and the data are fitted to the

Michaelis-Menten equation.[16]

Vasorelaxation Assay (Rat Mesenteric Artery)
This protocol details the procedure for assessing the vasorelaxant effects of compounds on

isolated rat mesenteric arteries.[12]

Tissue Preparation:

Male Wistar rats are euthanized, and the superior mesenteric artery is carefully dissected

and placed in cold Krebs-Henseleit buffer.

Second or third-order mesenteric artery branches are isolated and cleaned of surrounding

adipose and connective tissue.

Artery segments (approximately 2 mm in length) are mounted on a wire myograph in a

chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95%

O₂/5% CO₂.

Experimental Protocol:

The arterial rings are allowed to equilibrate under a standardized resting tension.

The functional integrity of the endothelium is assessed by pre-contracting the arteries with

an alpha-adrenergic agonist (e.g., phenylephrine or methoxamine) and then inducing

relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine or carbachol).

After washing and re-equilibration, the arteries are pre-constricted again to a stable tone.
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A cumulative concentration-response curve is generated by the stepwise addition of the

test compound (AEA or NAG) to the organ bath.

Data Recording and Analysis:

Changes in isometric tension are continuously recorded.

Relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

The EC50 (and subsequently pEC50) and Rmax values are calculated by fitting the

concentration-response data to a sigmoidal curve using appropriate software.

To investigate the role of the endothelium, experiments can be repeated in endothelium-

denuded vessels. The involvement of specific signaling pathways can be explored by pre-

incubating the arteries with various inhibitors (e.g., L-NAME to inhibit nitric oxide

synthase).

Conclusion
N-Arachidonoyl glycine and anandamide, while structurally related, exhibit distinct

pharmacological profiles that translate to different biological activities. Anandamide's actions

are predominantly mediated by the classical cannabinoid receptors CB1 and CB2, whereas N-
arachidonoyl glycine's effects are largely independent of these receptors and are instead

mediated by receptors such as GPR18. Their differential metabolism by FAAH further

contributes to their unique in vivo effects. This comparative guide highlights the importance of

considering the full spectrum of endocannabinoid-like molecules in drug discovery and

development, as targeting their unique receptors and metabolic pathways may offer novel

therapeutic opportunities.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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